Ichthynone
CAS No.: 24340-62-3
Cat. No.: VC21349458
Molecular Formula: C23H20O7
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24340-62-3 |
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Molecular Formula | C23H20O7 |
Molecular Weight | 408.4 g/mol |
IUPAC Name | 6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
Standard InChI | InChI=1S/C23H20O7/c1-23(2)6-5-12-21-14(8-19(26-4)22(12)30-23)20(24)15(10-27-21)13-7-17-18(29-11-28-17)9-16(13)25-3/h5-10H,11H2,1-4H3 |
Standard InChI Key | NPYOKEDYJXYSTA-UHFFFAOYSA-N |
SMILES | CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C |
Canonical SMILES | CC1(C=CC2=C3C(=CC(=C2O1)OC)C(=O)C(=CO3)C4=CC5=C(C=C4OC)OCO5)C |
Chemical Structure and Properties
Ichthynone is classified as a pyranoisoflavonoid within the broader categories of phenylpropanoids and polyketides . The compound features a complex molecular structure with multiple ring systems and functional groups that contribute to its biological activity.
Molecular Identity
The precise chemical identification of ichthynone is established through various chemical descriptors that uniquely identify this compound:
Parameter | Value |
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IUPAC Name | 6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
Molecular Formula | C₂₃H₂₀O₇ |
Molecular Weight | 408.40 g/mol |
Exact Mass | 408.12090297 g/mol |
InChI Key | NPYOKEDYJXYSTA-UHFFFAOYSA-N |
CAS Registry Number | 24340-62-3 |
The structural composition includes a chromene core with methoxy substitutions and a benzodioxole moiety, creating a complex arrangement that contributes to its biochemical interactions .
Physical and Chemical Properties
The physical and chemical characteristics of ichthynone provide important insights into its behavior in biological systems:
Property | Value |
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Topological Polar Surface Area (TPSA) | 72.40 Ų |
XlogP | 3.90 |
Atomic LogP (AlogP) | 4.39 |
H-Bond Acceptors | 7 |
H-Bond Donors | 0 |
Rotatable Bonds | 3 |
These properties indicate that ichthynone displays moderate lipophilicity with a significant capacity for hydrogen bond acceptance but no hydrogen bond donation capacity . The relatively high partition coefficient values (XlogP and AlogP) suggest good cell membrane permeability, which may contribute to its biological activity profile.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of ichthynone provides crucial information regarding its pharmacokinetic behavior:
Target | Value | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 98.97% |
Caco-2 Permeability | Positive | 71.22% |
Blood-Brain Barrier Penetration | Positive | 67.50% |
Human Oral Bioavailability | Positive | 54.29% |
Subcellular Localization | Mitochondria | 77.30% |
The compound also demonstrates significant enzyme interactions:
Enzyme Interaction | Status | Probability |
---|---|---|
OATP1B1 Inhibitor | Positive | 94.14% |
OATP1B3 Inhibitor | Positive | 95.64% |
BSEP Inhibitor | Positive | 90.58% |
P-glycoprotein Inhibitor | Positive | 92.41% |
CYP3A4 Inhibition | Positive | 96.76% |
These properties suggest that ichthynone may have high oral absorption and distribution capabilities, with potential mitochondrial targeting. The substantial enzyme inhibition profile indicates possible drug-drug interactions through effects on major metabolic and transport pathways .
Natural Sources and Isolation
Ichthynone belongs to the isoflavonoid and rotenoid family of natural products, primarily found in plants of the Fabaceae family.
Plant Sources
The compound has been identified in multiple species within the Millettia genus:
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Millettia caerulea: Ichthynone was isolated from the n-hexane-soluble extract of the dried fruits of this plant species .
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Other Millettia species: Related rotenoids and isoflavonoids have been isolated from plants such as Millettia pachycarpa and Millettia oblata .
The presence of ichthynone in these plant species is consistent with the known phytochemical profile of the Millettia genus, which is recognized for producing diverse bioactive compounds including rotenoids, isoflavones, and other phenolic derivatives.
Isolation Methodology
The isolation of ichthynone typically involves:
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Extraction of plant material (particularly fruits or roots) using organic solvents
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Partitioning between different solvent systems
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Column chromatography separation techniques including:
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Silica gel chromatography
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Sephadex LH-20 gel filtration
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Structure elucidation is then performed using spectroscopic methods including NMR and mass spectrometry, with absolute configuration determination via electronic circular dichroism (ECD) spectroscopy and specific rotation measurements .
Biological Activities
Current research has revealed several important biological activities of ichthynone that highlight its potential therapeutic applications.
Anti-Cancer Properties
Ichthynone has demonstrated notable activities relevant to cancer research:
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K-Ras Inhibitory Activity: Studies have shown that ichthynone exhibits inhibitory potency against K-Ras, a protein frequently mutated in various cancers . This finding is significant as K-Ras has traditionally been considered a challenging therapeutic target.
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Cell Line Testing: While specific data for ichthynone alone is limited in the provided search results, related compounds from the same plant sources have shown cytotoxicity against multiple cancer cell lines, suggesting that ichthynone may possess similar properties .
The structural characteristics of ichthynone, particularly its rotenoid scaffold, likely contribute to these anti-cancer activities through interactions with cellular signaling pathways.
Enzyme Modulation
Ichthynone interacts with various enzymes and biological systems:
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Cytochrome P450 Inhibition: Computational analysis predicts strong inhibition of CYP3A4 (96.76% probability), which may affect drug metabolism and bioavailability .
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Transport Protein Inhibition: Ichthynone shows high probability of inhibiting multiple transport proteins including OATP1B1, OATP1B3, and P-glycoprotein . This activity could significantly impact drug disposition and excretion.
The enzyme modulation profile suggests that ichthynone may have potential applications in enhancing bioavailability of therapeutic compounds through inhibition of metabolic and efflux pathways.
Structure-Activity Relationships
Understanding the relationship between ichthynone's structure and its biological activities provides valuable insights for potential drug development.
Key Structural Features
Several structural elements contribute to ichthynone's bioactivity:
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Pyranochromene Core: The fused ring system provides a rigid scaffold that facilitates binding to protein targets.
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Methoxy Substitutions: The presence of methoxy groups at positions 6 and on the benzodioxole ring enhances lipophilicity and modulates receptor interactions.
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Dimethylpyrano Group: This structural feature is common among bioactive rotenoids and contributes to their biological profiles.
Comparison with Related Compounds
When examining other rotenoids and isoflavonoids isolated alongside ichthynone:
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Compounds with similar structural features such as rotenone and 3-hydroxyrotenone demonstrated significant cytotoxicity against cancer cell lines .
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The presence and position of hydroxyl groups appear to influence the bioactivity profile, as observed in comparative studies of related compounds .
The structural similarities between ichthynone and other bioactive rotenoids suggest common mechanisms of action, while the specific substitution patterns likely account for the differences in potency and selectivity.
Research Applications and Future Perspectives
The unique properties of ichthynone position it as a compound of interest for various research applications.
Challenges and Future Research Directions
Several areas require further investigation:
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Mechanism of Action: Detailed studies on the molecular mechanisms underlying ichthynone's biological effects are needed to fully understand its potential.
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Structure Optimization: Medicinal chemistry approaches to modify ichthynone's structure may enhance desired activities while reducing potential toxicities.
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Formulation Development: The relatively high lipophilicity of ichthynone presents challenges for pharmaceutical formulation that need to be addressed.
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